molecular formula C16H23N5O2S B5563213 (4aS,7aR)-1-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aS,7aR)-1-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B5563213
M. Wt: 349.5 g/mol
InChI Key: YXJGHMITPKEHAL-FIBILERRSA-N
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Description

The compound (4aS,7aR)-1-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is a complex organic molecule with a unique structure. This compound features a bicyclic hexane ring fused with a thieno[3,4-b]pyrazine ring system, and it includes a pyrimidinyl group. The presence of multiple chiral centers and heteroatoms makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS,7aR)-1-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves multiple steps, including the formation of the bicyclic hexane ring, the thieno[3,4-b]pyrazine ring system, and the pyrimidinyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the correct stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(4aS,7aR)-1-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

(4aS,7aR)-1-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound may have potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4aS,7aR)-1-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic hexane derivatives, thieno[3,4-b]pyrazine analogs, and pyrimidinyl-containing molecules. Examples include:

  • (4aS,7aR)-1-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine
  • (4aS,7aR)-1-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide

Uniqueness

The uniqueness of This compound lies in its specific combination of structural features, including the bicyclic hexane ring, thieno[3,4-b]pyrazine ring system, and pyrimidinyl group. These features confer unique chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(4aS,7aR)-1-[[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]-4-pyrimidin-2-yl-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2S/c22-24(23)9-14-15(10-24)21(16-18-2-1-3-19-16)5-4-20(14)8-13-11-6-17-7-12(11)13/h1-3,11-15,17H,4-10H2/t11-,12+,13?,14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJGHMITPKEHAL-FIBILERRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1CC3C4C3CNC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1CC3[C@H]4[C@@H]3CNC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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